4-Chlorobenzhydrol, is an organic building block used for the synthesis of various chemical. It can be used for the the preparation of Diphenylmethyl Ether derivatives.
4-Chlorobenzhydrol
CAS No.: 119-56-2
Cat. No.: VC21345815
Molecular Formula: C13H11ClO
Molecular Weight: 218.68 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 119-56-2 |
---|---|
Molecular Formula | C13H11ClO |
Molecular Weight | 218.68 g/mol |
IUPAC Name | (4-chlorophenyl)-phenylmethanol |
Standard InChI | InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H |
Standard InChI Key | AJYOOHCNOXWTKJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Appearance | White Solid |
Melting Point | 61-62°C |
Chemical Identity and Structure
4-Chlorobenzhydrol (CAS: 119-56-2) is characterized by the molecular formula C13H11ClO and a molecular weight of 218.68 g/mol . Known also as 4-Chlorodiphenylcarbinol or 4-Chlorodiphenylmethanol, this compound belongs to the diarylmethane family . According to the Chemical Entities of Biological Interest (ChEBI) database, it is specifically classified as a diarylmethane derivative .
The compound features two phenyl rings connected by a central carbon atom that also bears a hydroxyl group. One of the phenyl rings is substituted with a chlorine atom at the para (4) position, which distinguishes it from unsubstituted benzhydrol. This structural configuration contributes to its specific chemical behavior and applications.
Physical Properties
4-Chlorobenzhydrol presents as a white to off-white crystalline solid with well-defined physical characteristics that are important for its handling, storage, and applications. These properties are summarized in the following table:
Property | Value |
---|---|
Melting Point | 58-60°C (literature) |
Boiling Point | 150-151°C at 2.6mm |
Density | 1.1178 (rough estimate) |
Refractive Index | 1.5260 (estimate) |
Flash Point | 150-151°C/2.6mm |
Recommended Storage Temperature | 2-8°C |
Water Solubility | Insoluble |
pKa | 13.34±0.20 (Predicted) |
Physical Form | Solid |
Color | White to Off-White |
Table 1: Physical properties of 4-Chlorobenzhydrol
Synthesis and Preparation Methods
Standard Laboratory Preparation
The conventional synthesis of 4-Chlorobenzhydrol involves the reduction of 4-chlorobenzophenone using sodium borohydride as the reducing agent. A documented procedure describes dissolving approximately 5.0g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol (IPA) and heating to 50°C . This is followed by the addition of 0.265g (0.007 mol) of sodium borohydride, with the temperature maintained at 65°C for 2 hours .
The reaction proceeds as follows:
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Distillation to remove approximately 90% of the isopropyl alcohol
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Cooling of the resulting solution
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Treatment with dilute HCl (5 mL of concentrated HCl in 20 mL of water)
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Extraction with 15 mL of toluene
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Washing of the toluene extract with water to pH 7
The final product typically exhibits a melting point of 58-60°C, confirming its identity and purity .
Stereoselective Synthesis
For applications requiring stereochemically pure compounds, methods have been developed to produce enantiomerically enriched 4-Chlorobenzhydrol. One notable approach involves enzymatic resolution using Candida antartica lipase A:
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A reaction mixture containing 20% by weight of racemic 4-chlorobenzhydrol, 40% by weight of vinyl acetate, and 0.2% by weight of Candida antartica lipase A is prepared in toluene
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The mixture is reacted for 20 hours while maintaining a temperature of 10°C
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Analysis by chiral chromatography reveals 90% ee R-4-chlorobenzhydryl-acetate and 98% ee S-4-chlorobenzhydrol (conversion efficiency 52%)
The R-4-chlorobenzhydryl-acetate can subsequently be converted to R-4-chlorobenzhydrol through alkaline hydrolysis:
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Dissolution in ethanol
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Addition of sodium hydroxide solution
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Stirring at room temperature for 3 hours
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Extraction with ethyl acetate
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Recrystallization from hexane to obtain 98% ee R-4-chlorobenzhydrol
Applications and Uses
Analytical Chemistry Applications
In analytical chemistry, 4-Chlorobenzhydrol serves as an internal standard for specific analytical procedures. It has been utilized in gas chromatography-mass spectrometry (GC-MS) methods to measure the N-demethyl antipyrine metabolite in urine samples . This application underscores its importance in metabolic studies and bioanalytical methods requiring precise quantification.
Pharmaceutical Industry Applications
Pharmacological Relevance
Relationship to Antihistamines
4-Chlorobenzhydrol has significant pharmacological relevance due to its structural relationship with several antihistamine drugs. It is specifically associated with the Active Pharmaceutical Ingredient (API) family that includes Buclizine Hydrochloride, Meclozine Dihydrochloride (Meclizine Hydrochloride), and Cetirizine Dihydrochloride . These H1-antihistamines are widely used in the treatment of allergic conditions, motion sickness, and vertigo.
Future Research Directions
Analytical Method Development
The established use of 4-Chlorobenzhydrol as an internal standard suggests potential for expanded applications in analytical method development:
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Application in additional bioanalytical techniques beyond GC-MS
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Development of new derivatization strategies for complex sample analysis
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Exploration as a standard in emerging analytical technologies
The continued investigation of this versatile compound will likely yield additional applications in both synthetic organic chemistry and analytical sciences, further enhancing its value in research and industry.
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